tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate
Description
¹H NMR Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to its substituents:
- Piperidine protons : Resonances between δ 1.40–2.20 ppm for axial and equatorial protons, with coupling patterns indicative of chair conformation.
- tert-Butyl group : A singlet at δ 1.43 ppm for the nine equivalent protons.
- Pyridine protons : Deshielded aromatic protons at δ 7.48–8.78 ppm, with meta-coupling (J = 2–3 Hz) between H-2 and H-4 of the pyridine ring.
¹³C NMR Analysis
Key signals include:
FT-IR Spectroscopy
Prominent vibrational modes include:
Mass Spectrometry
The molecular ion peak ([M]⁺) appears at m/z 341.25 (calculated for C₁₅H₂₁BrN₂O₂), with fragmentation pathways involving loss of the tert-butoxy group (m/z 285.1) and subsequent cleavage of the piperidine ring.
Computational Chemistry Approaches to Molecular Geometry Optimization
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide optimized geometries consistent with experimental data. Key findings include:
- Piperidine ring puckering : Chair conformation is energetically favorable, with a ring inversion barrier of ~25 kJ/mol.
- Bromopyridine orientation : The bromine atom adopts a pseudo-axial position to minimize steric clashes with the tert-butyl group.
- Electrostatic potential maps : High electron density at the pyridine nitrogen (N⋯Br: 3.099 Å) suggests potential halogen bonding interactions.
| Computational Parameter | Value |
|---|---|
| C–Br bond length | 1.916 Å |
| N–C(piperidine) bond distance | 1.478 Å |
| Dihedral angle (pyridine-ring) | 85.3° |
Comparative Structural Analysis with Related Piperidine-Bromopyridine Derivatives
Structural Comparisons
- Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate : The positional isomerism of the bromine atom (2- vs. 3-pyridine substitution) alters electronic distribution, with the 6-bromo derivative exhibiting stronger halogen bonding.
- Tris[(6-bromopyridin-2-yl)methyl]amine : The absence of a tert-butyl group in this compound results in enhanced molecular flexibility and varied supramolecular interactions (e.g., Br⋯Br contacts of 3.099 Å).
Electronic Effects
Table: Key Structural Differences
| Feature | Target Compound | Tert-butyl 4-(5-Bromopyridin-2-yl)piperidine-1-carboxylate |
|---|---|---|
| Bromine position | 6-position | 5-position |
| Piperidine substitution | 2-position | 4-position |
| Halogen bonding propensity | High (Br⋯N) | Moderate (Br⋯O) |
| Conformational flexibility | Low (tert-butyl) | Moderate (smaller substituent) |
Properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-5-4-6-12(18)11-7-8-13(16)17-10-11/h7-8,10,12H,4-6,9H2,1-3H3 |
InChI Key |
PCDGHSGRWVGCSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves halogen/magnesium exchange on a bromopyridine derivative, followed by nucleophilic addition to N-Boc-4-piperidone and subsequent reduction (Figure 1).
Steps:
-
Halogen/Magnesium Exchange :
-
Nucleophilic Addition :
-
Reduction and Deprotection :
Optimization Data
-
Combine 3-bromo-6-fluoropyridine (8.80 g, 0.05 mol) with iPrMgCl·LiCl (0.06 mol) in THF at -10°C.
-
Add N-Boc-4-piperidone (9.96 g, 0.05 mol) in THF, react at 60°C for 24 hours.
-
Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
This method couples a piperidine boronate ester with a bromopyridine derivative using palladium catalysis.
Steps:
-
Boronate Preparation :
-
Cross-Coupling :
Optimization Data
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(dppf)Cl2 | Balances cost and efficiency |
| Solvent Ratio | 4:1 (dioxane:H2O) | Enhances solubility |
| Temperature | 80°C | Accelerates coupling |
-
Mix piperidine boronate (0.25 mmol), 3-bromo-6-fluoropyridine (0.25 mmol), Pd(dppf)Cl2 (2 mol%), and Cs2CO3 (0.75 mmol) in dioxane/H2O.
-
Heat at 80°C for 4 hours, extract with ethyl acetate, and purify via flash chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Grignard Addition | 86–89 | >99.5 | High | Moderate |
| Suzuki Coupling | 95–99 | >99.0 | Medium | High |
Key Considerations:
-
Grignard Method : Requires strict temperature control but avoids precious metals.
-
Suzuki Coupling : Higher yields and scalability but dependent on Pd catalysts.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various interactions with biological molecules, potentially affecting their function. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 3-(6-bromopyridin-3-yl-2,4,5-d3)piperidine-1-carboxylate: This compound is similar in structure but contains deuterium atoms, which can affect its chemical properties and reactivity.
tert-Butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate: This compound has a similar structure but with the bromine atom at a different position on the pyridine ring, leading to different reactivity and applications.
Uniqueness: Its combination of functional groups makes it a versatile compound in various chemical and biological contexts .
Biological Activity
tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate (CAS No. 1352508-40-7) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₅H₂₁BrN₂O₂
- Molecular Weight : 341.24 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a bromopyridine moiety.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of piperidine can inhibit enzymes such as butyrylcholinesterase (BuChE), which is crucial for neurotransmitter regulation.
- Antimicrobial Activity : Compounds with similar structures have shown potential against Mycobacterium tuberculosis, indicating possible anti-tubercular properties.
- Neuroprotective Effects : Investigations into related compounds have revealed neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of related compounds:
| Compound Name | % Inhibition (M. tuberculosis) | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 4-phenylpiperidine (4PP) | 99% | 6.3 | High |
| Aminophenyltetrazoles (APT) | 99% | 6.9 | Moderate |
Note: TBD indicates data that needs to be determined or is not available in the current literature.
Case Studies
-
Anti-Tubercular Screening :
A high-throughput screening study evaluated the effectiveness of various piperidine derivatives against M. tuberculosis. The results highlighted the potential of certain compounds, including those structurally similar to this compound, showing promising inhibitory effects with low cytotoxicity towards human cells . -
Neuroprotective Studies :
In vitro studies have demonstrated that certain analogs exhibit significant inhibition of cholinesterase activity, suggesting potential applications in Alzheimer's disease treatment by enhancing cholinergic signaling . These findings underscore the relevance of piperidine derivatives in neuropharmacology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on related compounds have revealed critical insights into how modifications affect biological activity:
- Substituent Effects : Altering the position and nature of substituents on the piperidine ring significantly impacts both potency and selectivity against target pathogens.
- Lipophilicity : Compounds with higher lipophilicity often show increased membrane permeability but may also exhibit higher toxicity, necessitating careful optimization during drug design.
Q & A
Q. Challenges :
- Regioselectivity : Ensuring bromine reacts at the pyridine’s 6-position requires controlled catalytic conditions (e.g., Pd catalysts).
- Stability : The Boc group may hydrolyze under acidic conditions, necessitating pH monitoring during workup.
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyridine protons at 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~155 ppm and pyridine carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₅H₂₂BrN₂O₂: ~365.08 Da) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry .
Q. Example Workflow :
Screen Pd catalysts (PdCl₂ vs. Pd(OAc)₂) in DMF at 80°C.
Optimize equivalents of coupling partner (1.2–1.5 eq).
Quench with aqueous NH₄Cl to isolate crude product.
Advanced: How to resolve contradictions in crystallographic data or unexpected stereochemistry?
Methodological Answer:
- Multi-Software Validation : Compare SHELXL-refined structures with ORTEP-3 graphical models to detect discrepancies in bond lengths/angles .
- DFT Calculations : Use Gaussian or ORCA to simulate optimized geometries and compare with experimental data .
- Twinned Data Analysis : For ambiguous peaks, employ twin law refinement in SHELXL (e.g., BASF parameter adjustment) .
Case Study : A 2023 study resolved Boc-group torsional strain by comparing SHELXL outputs with neutron diffraction data, revealing solvent-dependent conformational changes .
Advanced: What strategies are used to study interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with proteins like kinases .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in active sites, validated by mutagenesis studies (e.g., Ala-scanning) .
Example Application : A 2024 study used SPR to show nM-level binding to the adenosine A₂A receptor, with ITC confirming entropy-driven binding .
Advanced: How does structural modification (e.g., bromine substitution) impact reactivity and bioactivity?
Methodological Answer:
- Electrophilic Substitution : Bromine at the pyridine 6-position enhances cross-coupling reactivity (vs. 2- or 4-positions) due to electronic effects .
- Bioactivity Screening : Compare IC₅₀ values against analogs (e.g., 6-chloro derivatives) in enzyme assays. Bromine’s steric bulk may reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
